
N-1H-tetrazol-5-yl-4-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1H-tetrazol-5-yl-4-biphenylcarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrazole derivative, which is a class of organic compounds that have been extensively studied due to their unique properties.
Wissenschaftliche Forschungsanwendungen
N-1H-tetrazol-5-yl-4-biphenylcarboxamide has been widely studied for its potential applications in various fields. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity and has been studied as a potential anticancer agent. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of N-1H-tetrazol-5-yl-4-biphenylcarboxamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
N-1H-tetrazol-5-yl-4-biphenylcarboxamide has been shown to have significant biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation by modulating the activity of certain cytokines. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-1H-tetrazol-5-yl-4-biphenylcarboxamide in lab experiments is its potent antitumor activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-1H-tetrazol-5-yl-4-biphenylcarboxamide. One potential direction is the development of new analogs of this compound with improved efficacy and reduced toxicity. Another potential direction is the study of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases and inflammatory disorders.
Conclusion:
In conclusion, N-1H-tetrazol-5-yl-4-biphenylcarboxamide is a promising compound with significant potential applications in various fields. Its potent antitumor activity and anti-inflammatory properties make it a valuable tool for cancer research and the development of new treatments for inflammatory disorders. However, further studies are needed to fully understand its mechanism of action and potential toxicity. With continued research, this compound may lead to the development of new and effective treatments for a wide range of diseases.
Synthesemethoden
The synthesis of N-1H-tetrazol-5-yl-4-biphenylcarboxamide involves the reaction of 4-biphenylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with sodium azide to form the tetrazole ring. The resulting compound is then treated with ammonia to yield N-1H-tetrazol-5-yl-4-biphenylcarboxamide.
Eigenschaften
IUPAC Name |
4-phenyl-N-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c20-13(15-14-16-18-19-17-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,15,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVNMFBJNLPTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-tetrazol-5-yl)biphenyl-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(5-bromo-2-thienyl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5796199.png)
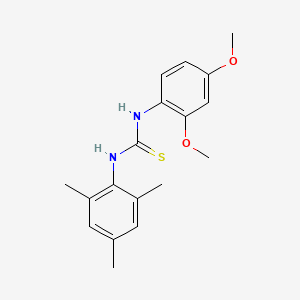
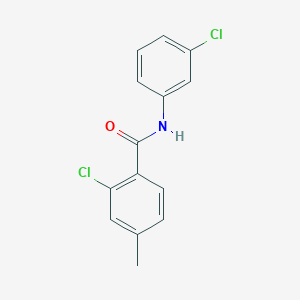

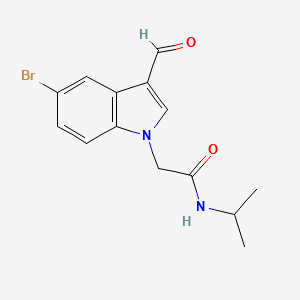


![N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5796266.png)
![N'-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5796270.png)

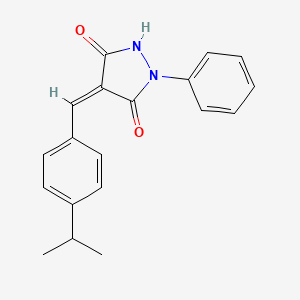
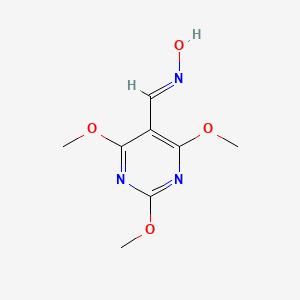
![N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5796300.png)